Mycophenolate Mofetil

Description

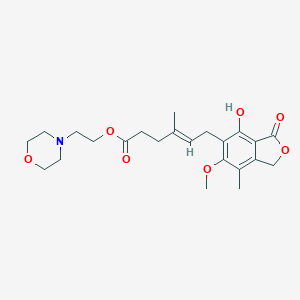

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-SYZQJQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023340 | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

637.6±55.0 | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

128794-94-5, 115007-34-6 | |

| Record name | Mycophenolate mofetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 115007-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93-94, 93-94 °C | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Mycophenolate Mofetil in Inhibiting Lymphocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate Mofetil (MMF) is a potent immunosuppressive agent widely utilized in organ transplantation and autoimmune diseases. Its therapeutic efficacy hinges on the selective inhibition of lymphocyte proliferation, a critical process in the adaptive immune response. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of MMF, with a focus on its active metabolite, mycophenolic acid (MPA). We will dissect the signaling pathways, present quantitative data from key studies, detail experimental protocols for assessing its effects, and provide visual representations of the core processes.

Introduction

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[1][2] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis.[1][3][4][5] This pathway is of paramount importance for the proliferation of T and B lymphocytes, as they are highly dependent on de novo purine synthesis for DNA replication.[2][5][6] In contrast, most other cell types can utilize salvage pathways for purine synthesis, rendering them less susceptible to the effects of MPA.[2][5] This lymphocyte-specific action is the cornerstone of MMF's immunosuppressive activity.

Core Mechanism of Action: IMPDH Inhibition

The primary mechanism of action of MMF is the inhibition of IMPDH by its active metabolite, MPA.[3][4][5] There are two isoforms of IMPDH: type I and type II. The type II isoform is predominantly expressed in activated lymphocytes, and MPA is a more potent inhibitor of this isoform.[5]

The inhibition of IMPDH disrupts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1][7] This depletion of the guanosine nucleotide pool has several downstream consequences for lymphocytes:

-

Inhibition of DNA Synthesis: dGTP is an essential building block for DNA replication. Its scarcity arrests the cell cycle in the S phase, thereby preventing the clonal expansion of activated T and B cells.[8]

-

Induction of Apoptosis: Depletion of guanosine nucleotides can trigger apoptosis (programmed cell death) in activated T-lymphocytes, further reducing the population of immune-responsive cells.[3][5]

-

Suppression of Glycosylation and Adhesion Molecule Expression: GTP is a crucial cofactor for the glycosylation of proteins, including adhesion molecules. By depleting GTP, MPA interferes with the expression of these molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.[2][5]

Signaling Pathway of MMF Action

Caption: Core mechanism of this compound (MMF) action.

Effects on Lymphocyte Subsets

MMF exerts differential effects on various lymphocyte populations.

T-Cells

-

Proliferation Inhibition: MMF potently inhibits the proliferation of both CD4+ and CD8+ T-cells.[3][4]

-

Induction of Regulatory T-cells (Tregs): Some studies suggest that MMF may promote the generation of Foxp3+ regulatory T-cells, which play a crucial role in immune tolerance.[3][4]

-

Cytokine Production: MMF has been shown to reduce the production of pro-inflammatory cytokines such as IL-2 and IFN-γ by T-cells.[9][10]

-

STAT3 Pathway: MMF treatment in SLE patients has been associated with a reduction in STAT3 phosphorylation, a key signaling node in T-cell differentiation and function.[9]

B-Cells

-

Proliferation and Differentiation Inhibition: MMF effectively inhibits B-cell proliferation and their differentiation into antibody-producing plasma cells.[3][4][11]

-

Reduction in B-cell Counts: In vivo studies have demonstrated a significant reduction in the absolute count of B-lymphocytes in patients treated with MMF.[12]

-

Effects on B-cell Subsets: Studies in SLE patients have shown that MMF can lead to a reduction in transitional and naïve B-cells.[13]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of MPA on lymphocyte populations.

Table 1: In Vitro Effects of Mycophenolic Acid (MPA) on Murine Lymphocyte Depletion [3][4]

| Cell Type | MPA Concentration | Exposure Time | Mean Depletion (%) |

| CD4+ T-cells | 10⁻⁴ M | 48 h | 34.98% |

| CD8+ T-cells | 10⁻⁴ M | 48 h | 35.15% |

| CD19+ B-cells | 10⁻⁴ M | 48 h | 33.51% |

| CD4+ T-cells | 10⁻⁴ M | 96 h | 51.23% |

| CD8+ T-cells | 10⁻⁴ M | 96 h | 51.53% |

| CD19+ B-cells | 10⁻⁴ M | 96 h | 54.91% |

Table 2: Ex Vivo Effects of MMF Treatment on Lymphocyte Proliferation in Renal Transplant Patients [8]

| Patient Group | Mitogen | Mean Proliferation (CPM/1000 lymphocytes ± S.D.) |

| Normal Controls | PHA | 2766 ± 926 |

| Cyclosporine + MMF | PHA | 282 ± 406 |

| Cyclosporine + MMF + Prednisolone | PHA | 195 ± 496 |

PHA: Phytohaemagglutinin; CPM: Counts Per Minute

Experimental Protocols

In Vitro Lymphocyte Proliferation Assay using [³H]Thymidine Incorporation

This protocol is a classic method to assess the antiproliferative effects of a compound.[14][15][16]

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate the isolated lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) or a specific antigen in the presence of varying concentrations of MPA or a vehicle control.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the extent of DNA synthesis and, therefore, cell proliferation.

Experimental Workflow: [³H]Thymidine Incorporation Assay

References

- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 8. Ex vivo lymphocyte proliferative function is severely inhibited in renal transplant patients on this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.stanford.edu [med.stanford.edu]

- 10. Immune Monitoring of this compound Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of this compound therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Use Associates with Unique Biologic Changes in B Cell and T Regulatory Cell Pathways in SLE Patients - ACR Meeting Abstracts [acrabstracts.org]

- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of proliferative responses of cultured lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hanc.info [hanc.info]

The Unraveling of De Novo Purine Synthesis: A Technical Guide to the Mechanism of Mycophenolate Mofetil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil (MMF) is a cornerstone of immunosuppressive therapy, pivotal in preventing allograft rejection and managing a spectrum of autoimmune diseases.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its active metabolite, mycophenolic acid (MPA), a potent, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[5] This enzyme is the rate-limiting step in the de novo synthesis of guanine nucleotides, a pathway of paramount importance for the proliferation of lymphocytes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MMF's mode of action, with a focus on its targeted inhibition of purine synthesis. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical immunosuppressive agent.

Introduction: The Clinical Significance of this compound

This compound, a prodrug of mycophenolic acid (MPA), has revolutionized the landscape of transplantation medicine and the treatment of autoimmune disorders.[2][3][4] Administered orally, MMF is rapidly hydrolyzed to MPA, which exerts its potent immunosuppressive effects by selectively targeting the proliferative capacity of T and B lymphocytes.[6][7] This selectivity stems from the unique reliance of lymphocytes on the de novo pathway for purine synthesis, whereas most other cell types can utilize salvage pathways.[6][7] By inhibiting IMPDH, MPA effectively curtails the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), essential precursors for DNA and RNA synthesis, thereby arresting lymphocyte proliferation and function.[8]

The De Novo Purine Synthesis Pathway: A Vital Route for Lymphocyte Proliferation

Purine nucleotides, the building blocks of nucleic acids, are synthesized through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway constructs purine rings from simpler precursors, such as amino acids and bicarbonate, while the salvage pathway recycles pre-existing purine bases.[9][10][11][12][13]

Rapidly proliferating cells, including activated lymphocytes, have a high demand for purines to support DNA replication and RNA synthesis.[7] These cells predominantly rely on the more energy-intensive de novo pathway to meet this demand.[9][12] In contrast, most other cell types, which have a lower proliferative rate, primarily utilize the more energy-efficient salvage pathway.[10][11] This differential reliance on the two pathways forms the basis for the lymphocyte-specific action of MPA.

Caption: The De Novo Purine Synthesis Pathway.

Mechanism of Action: Mycophenolic Acid's Inhibition of IMPDH

Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of IMPDH.[14] It achieves this by binding to a site on the enzyme that is distinct from the substrate-binding site, leading to a conformational change that prevents the catalytic conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[15] This blockade is a critical step in the de novo synthesis of guanine nucleotides.[5]

There are two isoforms of IMPDH in humans: IMPDH1 and IMPDH2.[4][16] IMPDH1 is constitutively expressed in most cell types, while IMPDH2 is inducibly expressed and is the predominant isoform in activated lymphocytes.[4][16] MPA exhibits a preferential inhibition of IMPDH2, further contributing to its lymphocyte-selective immunosuppressive effects.[14] The inhibition of IMPDH leads to a depletion of the intracellular pools of GTP and dGTP, which are essential for DNA and RNA synthesis, ultimately resulting in the arrest of lymphocyte proliferation.[5]

Caption: Mechanism of this compound Action.

Quantitative Data on Mycophenolic Acid's Activity

The inhibitory potency of MPA on IMPDH and its downstream effects on nucleotide pools have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Mycophenolic Acid (MPA) against IMPDH

| Parameter | IMPDH Isoform | Value | Cell Type/System | Reference |

| IC50 | IMPDH Type II | 1-100 µM | Human AML cell lines | [1] |

| IC50 | IMPDH | 532- to 1022-fold lower than MPAG | Purified recombinant human type II IMPDH | [9] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme source.

Table 2: Effect of Mycophenolic Acid (MPA) on Intracellular Guanine Nucleotide Pools

| Cell Type | Treatment | Effect on GTP Levels | Effect on dGTP Levels | Reference |

| Primary Human T-lymphocytes | MPA (0.1-50 µM) | Severe drop (10% of unstimulated cells) | Not specified | [13][17] |

| Primary Human T-lymphocytes | MPA (0.1-50 µM) | Concomitant fall in ATP (up to 50%) | Not specified | [13][17] |

| Kidney Transplant Recipient T-lymphocytes | MMF treatment | No significant change | No significant change | [2] |

Note: The in vivo effects of MMF on nucleotide pools may differ from in vitro observations due to complex pharmacokinetic and pharmacodynamic factors.

Detailed Experimental Protocols

IMPDH Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and literature sources.[15][18] It measures the production of NADH, a product of the IMPDH-catalyzed reaction, by monitoring the increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human IMPDH2 enzyme

-

Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT

-

Substrate Solution: 1 mM Inosine Monophosphate (IMP)

-

Cofactor Solution: 40 mM NAD⁺

-

Test compound (e.g., MPA) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture by adding the reaction buffer, IMPDH enzyme, and the test compound (or solvent control) to the wells of the microplate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NAD⁺ solution to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition by comparing the reaction rate in the presence of the test compound to the solvent control.

Measurement of Intracellular Guanine Nucleotides by HPLC

This protocol provides a general framework for the extraction and quantification of intracellular guanine nucleotides using high-performance liquid chromatography (HPLC).[3][12][19][20][21]

Materials:

-

Cell culture of interest (e.g., lymphocytes)

-

Cold 0.4 M perchloric acid (PCA)

-

1 M potassium carbonate (K₂CO₃)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase C18 column

-

Mobile phase (e.g., a mixture of potassium phosphate buffer, tetrabutylammonium bromide, and acetonitrile)

-

GTP and dGTP standards

Procedure:

-

Extraction:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells by adding cold 0.4 M PCA and vortexing vigorously.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Neutralize the supernatant by adding 1 M K₂CO₃.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the extract onto the HPLC column.

-

Elute the nucleotides using the appropriate mobile phase gradient.

-

Detect the nucleotides by monitoring the absorbance at 254 nm.

-

Identify and quantify the GTP and dGTP peaks by comparing their retention times and peak areas to those of the standards.

-

Lymphocyte Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]

Materials:

-

Lymphocyte cell suspension

-

Complete cell culture medium

-

Mitogen (e.g., Phytohemagglutinin - PHA)

-

Test compound (e.g., MPA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed the lymphocytes in a 96-well plate at a predetermined optimal density.

-

Add the test compound at various concentrations and the mitogen to the appropriate wells. Include control wells with cells and mitogen only (positive control) and cells alone (negative control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the positive control.

Caption: A Typical Experimental Workflow.

Conclusion

This compound's targeted inhibition of the de novo purine synthesis pathway, through the action of its active metabolite mycophenolic acid on IMPDH, represents a highly effective and selective strategy for immunosuppression. The preferential targeting of the IMPDH2 isoform, which is upregulated in proliferating lymphocytes, underscores the molecular basis for its therapeutic window. This technical guide has provided a comprehensive overview of the core mechanism of MMF, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is crucial for the continued optimization of MMF-based therapies and the development of novel immunomodulatory agents that target lymphocyte metabolism.

References

- 1. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits T-cell proliferation in kidney transplant recipients without lowering intracellular dGTP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacogenetics of the mycophenolic acid targets inosine monophosphate dehydrogenases IMPDH1 and IMPDH2: gene sequence variation and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 11. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bmrservice.com [bmrservice.com]

- 16. Mycophenolic acid-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 18. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ars.usda.gov [ars.usda.gov]

- 20. Guanine | SIELC Technologies [sielc.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Centurial Journey of Mycophenolate Mofetil: From a Fungal Antibiotic to a Cornerstone of Immunosuppression

An In-depth Technical Guide on the Discovery and Development of Mycophenolate Mofetil for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and development of this compound (MMF), a pivotal immunosuppressive agent. The journey of its active metabolite, mycophenolic acid (MPA), spans over a century, from its initial identification as a fungal product with antimicrobial properties to the chemically engineered prodrug, MMF, which has become a mainstay in preventing organ transplant rejection. This document details the key milestones in its history, its mechanism of action, and the critical preclinical and clinical studies that established its role in modern medicine.

Discovery and Early Investigations of Mycophenolic Acid

The story of this compound begins with the discovery of its active form, mycophenolic acid (MPA). In 1893, the Italian medical scientist Bartolomeo Gosio first isolated MPA from the fungus Penicillium brevicompactum (originally identified as Penicillium glaucum)[1][2][3]. Gosio noted its antibacterial properties, demonstrating its effectiveness against the anthrax bacterium, Bacillus anthracis[1]. This discovery marked the isolation of one of the first antibiotic compounds in a pure, crystalline form[1].

Despite its early promise, MPA was largely forgotten until its rediscovery in 1945 and again in 1968[4]. Subsequent research revealed a broader spectrum of biological activities, including antiviral, antifungal, antitumor, and antipsoriatic properties[1]. However, adverse effects, particularly gastrointestinal issues, limited its clinical utility as an antibiotic[1].

The Genesis of a Prodrug: The Development of this compound

The immunosuppressive potential of MPA was realized in the 1970s when researchers began to understand its impact on the immune system[4]. However, the poor oral bioavailability of MPA posed a significant hurdle for its development as a systemic immunosuppressant. To overcome this limitation, scientists at Syntex Pharmaceuticals synthesized the 2-morpholinoethyl ester of MPA, creating this compound (MMF)[5][6]. This prodrug was designed to be rapidly and completely hydrolyzed by plasma esterases into the active MPA following oral administration, thereby significantly enhancing its bioavailability[5].

Chemical Synthesis of this compound

Several synthetic routes for the production of this compound from mycophenolic acid have been developed. Early methods included an acid halide condensation route[7]. Another common approach is the transesterification of an alkyl ester of mycophenolic acid with 2-(4-morpholinyl)ethanol[8]. A general representation of the synthesis involves the esterification of the carboxylic acid group of mycophenolic acid with N-(2-hydroxyethyl)morpholine.

Experimental Protocol: Esterification of Mycophenolic Acid to this compound

This protocol is a generalized representation based on common synthesis methods.

Materials:

-

Mycophenolic acid (MPA)

-

4-(2-hydroxyethyl)morpholine

-

A suitable solvent (e.g., toluene, xylene, or a high-boiling dialkyl ether)[9]

-

An acid catalyst (e.g., (+)-camphorsulfonic acid) or a transesterification catalyst[10]

-

Apparatus for azeotropic water removal (e.g., Dean-Stark apparatus)

Procedure:

-

A mixture of mycophenolic acid, a molar excess of 4-(2-hydroxyethyl)morpholine, and a catalytic amount of an acid catalyst are suspended in a suitable solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser[10].

-

The reaction mixture is heated to reflux, and the water generated during the esterification is removed azeotropically.

-

The reaction is monitored for completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is worked up by washing with an aqueous alkaline solution to remove any unreacted mycophenolic acid, followed by washing with water[10].

-

The organic solvent is removed under reduced pressure to yield crude this compound.

-

The crude product is then purified by recrystallization from a suitable solvent to obtain pharmaceutical-grade this compound.

Mechanism of Action: Selective Inhibition of Lymphocyte Proliferation

This compound is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA)[2]. MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[2][11]. This enzyme is crucial for the de novo pathway of guanosine nucleotide synthesis[6].

Lymphocytes, particularly T and B cells, are highly dependent on the de novo pathway for their proliferation, whereas other cell types can utilize salvage pathways for purine synthesis[6]. By inhibiting IMPDH, MPA selectively depletes the pool of guanosine triphosphate (GTP) in lymphocytes, which is essential for DNA and RNA synthesis. This leads to the arrest of T and B lymphocyte proliferation, thereby suppressing both cell-mediated and humoral immune responses[2][11].

Mechanism of action of this compound.

Preclinical Development: Establishing Efficacy in Animal Models

Following its synthesis, this compound underwent extensive preclinical testing in various animal models of organ transplantation. These in vivo studies were crucial in demonstrating its potent immunosuppressive effects and favorable safety profile. Experiments in mice showed that MPA had powerful lymphocyte-selective immunosuppressive effects[5]. Subsequent studies with MMF demonstrated its ability to prolong allograft survival of various organs, including heart, kidney, and small bowel, in several species such as rats, dogs, and primates[5][6]. These preclinical trials also showed that MMF could be effective in reversing ongoing rejection episodes[5]. The promising results from these animal studies, which indicated relatively low toxicity, paved the way for its evaluation in human clinical trials[5].

Clinical Development: From Trials to FDA Approval

The clinical development of this compound was marked by a series of large, multicenter, randomized, double-blind clinical trials that established its efficacy and safety in preventing acute rejection in solid organ transplant recipients[12].

Pivotal Renal Transplantation Trials

Three landmark Phase III clinical trials were instrumental in the approval of MMF for the prevention of acute rejection in kidney transplant recipients[12][13]. These studies compared MMF at doses of 2 g/day and 3 g/day with either a placebo or the existing standard of care, azathioprine, in conjunction with cyclosporine and corticosteroids[13]. A pooled analysis of these three trials, involving a total of 1,493 patients, demonstrated a significant reduction in the incidence of biopsy-proven rejection or treatment failure at 6 months post-transplantation for patients receiving MMF compared to the control groups[13].

| Efficacy Endpoint (1 Year Post-transplant) | Placebo/Azathioprine Group | MMF 2 g/day Group | MMF 3 g/day Group |

| Graft Survival Rate | 87.6% | 90.4% | 89.2% |

| Incidence of Rejection Episodes | 40.8% | 19.8% | 16.5% |

| Data from a pooled analysis of three Phase III renal transplant trials.[13] |

The Tricontinental this compound Renal Transplantation Study Group trial, one of the three pivotal studies, showed that at one year, the rate of biopsy-proven rejection was significantly lower in the MMF groups (19.7% for 2 g/day and 15.9% for 3 g/day ) compared to the azathioprine group (35.5%)[14].

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in healthy volunteers and various transplant recipient populations. Following oral administration, MMF is rapidly absorbed and hydrolyzed to MPA, with peak plasma concentrations of MPA occurring within approximately 1-2 hours[15][16]. The oral bioavailability of MPA from MMF is about 94%[15][16]. MPA is highly bound to plasma albumin (97-99%) and is primarily metabolized in the liver to the inactive glucuronide metabolite, MPAG[15].

| Pharmacokinetic Parameter | Healthy Volunteers | Renal Transplant Patients (>3 months post-transplant) |

| Tmax (MPA) | ~0.8-1 hour | Similar to healthy volunteers |

| Bioavailability (MPA) | 94% | Not significantly different from healthy volunteers |

| Protein Binding (MPA) | ~97% | ~97% |

| Elimination Half-life (MPA) | ~16-17 hours | Similar to healthy volunteers |

| Data compiled from pharmacokinetic studies.[15][17] |

FDA Approval

Based on the robust data from the pivotal clinical trials, the U.S. Food and Drug Administration (FDA) approved this compound (brand name CellCept) for the prophylaxis of organ rejection in patients receiving allogeneic renal transplants in 1995[4]. The approval was later expanded to include heart and liver transplant recipients[6].

Experimental Protocols

Measurement of Inosine Monophosphate Dehydrogenase (IMPDH) Activity

Pharmacodynamic monitoring of MMF can be achieved by measuring the activity of its target enzyme, IMPDH, in peripheral blood mononuclear cells.

Principle:

This assay measures the rate of conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP) by IMPDH in a cell lysate. The amount of XMP produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[18].

Procedure:

-

Isolation of Lymphocytes: Isolate lymphocytes from whole blood using density gradient centrifugation.

-

Cell Lysis: Lyse the isolated lymphocytes to release intracellular contents, including IMPDH.

-

Enzymatic Reaction: Incubate the cell lysate with a known concentration of the substrate, IMP, and the cofactor NAD+.

-

Reaction Termination: Stop the enzymatic reaction after a specific time by adding a quenching solution (e.g., strong acid).

-

Quantification of XMP: Analyze the reaction mixture by LC-MS/MS to quantify the amount of XMP produced.

-

Calculation of IMPDH Activity: The IMPDH activity is calculated based on the amount of XMP produced per unit of time and per milligram of total protein in the lysate.

Workflow for measuring IMPDH activity.

Conclusion

The development of this compound is a testament to the power of medicinal chemistry in optimizing a naturally occurring compound for therapeutic use. From its origins as a fungal metabolite with antimicrobial activity to its current role as a cornerstone of immunosuppressive therapy, MMF has significantly improved the outcomes for solid organ transplant recipients. Its selective mechanism of action, favorable pharmacokinetic profile, and proven efficacy in large-scale clinical trials have solidified its place in the armamentarium of drugs used to prevent allograft rejection. Ongoing research continues to explore its utility in a variety of autoimmune and inflammatory conditions, further expanding the legacy of this remarkable molecule.

References

- 1. Bartolomeo Gosio - Wikipedia [en.wikipedia.org]

- 2. This compound: safety and efficacy in the prophylaxis of acute kidney transplantation rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 5. From mice to man: the preclinical history of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (RS-61443): preclinical, clinical, and three-year experience in heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Improved Process For The Preparation Of this compound [quickcompany.in]

- 8. US20080085542A1 - Method For The Preparation Of this compound By Enzymatic Tranesterification - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WO2005105771A1 - Process for preparation of this compound and other esters of mycophenolic acid - Google Patents [patents.google.com]

- 11. This compound: safety and efficacy in the prophylaxis of acute kidney transplantation rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Review of major clinical trials with this compound in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound in renal allograft recipients: a pooled efficacy analysis of three randomized, double-blind, clinical studies in prevention of rejection. The International this compound Renal Transplant Study Groups [pubmed.ncbi.nlm.nih.gov]

- 14. A blinded, randomized clinical trial of this compound for the prevention of acute rejection in cadaveric renal transplantation. The Tricontinental this compound Renal Transplantation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pmr.lf1.cuni.cz [pmr.lf1.cuni.cz]

- 17. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Efficacy of Mycophenolate Mofetil: An In-depth Technical Guide to Animal Models

For Researchers, Scientists, and Drug Development Professionals

Mycophenolate mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a cornerstone immunosuppressive agent in clinical practice, primarily utilized in solid organ transplantation and various autoimmune diseases. Its efficacy stems from the selective inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This targeted action preferentially depletes T and B lymphocytes of essential building blocks for DNA and RNA synthesis, thereby suppressing their proliferation and function.[1][2] This technical guide provides a comprehensive overview of the key animal models employed to investigate the therapeutic potential of MMF, with a focus on detailed experimental protocols, quantitative data analysis, and the underlying molecular mechanisms.

Core Mechanism of Action: The IMPDH Pathway

This compound exerts its immunosuppressive and anti-inflammatory effects primarily through the inhibition of the de novo purine synthesis pathway.[1] Upon administration, MMF is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). MPA is a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine monophosphate (GMP).[3] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for their proliferation, in contrast to other cell types that can utilize the salvage pathway for purine synthesis.[2] This selective action on lymphocytes makes MMF a targeted immunosuppressant.[2]

The depletion of guanosine nucleotides by MPA leads to several downstream effects:

-

Inhibition of Lymphocyte Proliferation: Reduced availability of GTP, a crucial component for DNA and RNA synthesis, halts the cell cycle and prevents the clonal expansion of T and B lymphocytes in response to antigenic stimulation.[1][2][3]

-

Suppression of Antibody Production: By inhibiting B cell proliferation, MMF effectively reduces antibody formation.[4]

-

Modulation of Adhesion Molecule Expression: MPA can interfere with the glycosylation of adhesion molecules on lymphocytes and endothelial cells, thereby reducing the recruitment of immune cells to sites of inflammation.[2][4]

-

Induction of Apoptosis: In some activated T-lymphocytes, MPA can induce apoptosis, further contributing to its immunosuppressive effect.[3]

Animal Models in Autoimmune Disease Research

MMF has demonstrated significant efficacy in various animal models of autoimmune diseases, particularly those resembling systemic lupus erythematosus (SLE).[5]

Murine Lupus Models: MRL/lpr and NZB/NZW F1 Mice

MRL/lpr and (NZB x NZW) F1 (NZB/W) mice are two of the most widely used spontaneous models of SLE, developing a disease characterized by autoantibody production, immune complex deposition, and glomerulonephritis.[6][7]

| Animal Model | MMF Dose | Route of Administration | Treatment Duration | Key Efficacy Endpoints and Findings |

| MRL/lpr | 90 mg/kg/day | Oral | 15 weeks | Significantly reduced incidence of albuminuria (22% vs 88% in controls); less severe glomerulonephritis; reduced glomerular immunoglobulin and C3 deposits.[6] |

| MRL/lpr | 100 mg/kg/day | Oral gavage | 12 weeks | Significantly decreased proteinuria, prolonged survival, and reduced histological severity of glomerulonephritis.[8] |

| MRL/lpr | 100 mg/kg/day | In drinking water | 12 weeks | Diminished kidney and salivary gland perivascular cell infiltrates; reduced double-negative T cell frequencies.[9] |

| NZB/W F1 | 30 mg/kg/day (low dose) | Not specified | From 3 months of age | Selectively reduced total and antigen-specific IgG2a antibody levels.[7] |

| NZB/W F1 | 100 mg/kg/day (high dose) | Not specified | From 3 months of age | Directly inhibited the production of autoantibodies.[7] |

| NZB/W F1 | 200 mg/kg/day | Not specified | Lifespan | Suppressed the development of albuminuria and anti-DNA antibodies; 100% survival at 60 weeks vs 10% in controls.[10] |

| NZB/W F1 | 60 mg/kg/day | Not specified | 8 weeks | Lowered mean arterial pressure; reduced renal injury (urinary albumin excretion and glomerulosclerosis).[11] |

MMF Administration:

-

Preparation: Lyophilized MMF powder can be reconstituted in 0.9% NaCl and diluted to the desired concentration (e.g., 2 mg/mL).[4] For administration in drinking water, MMF can be dissolved in acidified water.[7]

-

Route and Frequency: Administration is typically performed daily, either via oral gavage or by providing it in the drinking water.[6][7][8][9]

Assessment of Renal Injury:

-

Proteinuria: Urine samples are collected at regular intervals and albumin levels are measured. A significant increase in albuminuria is indicative of renal damage.[6][8]

-

Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis. Scoring systems are used to quantify the severity of lesions, including glomerular proliferation, crescent formation, and protein casts.[6][12]

Immunological Assessments:

-

Autoantibody Levels: Serum levels of anti-dsDNA antibodies are measured by ELISA.[1][2][3][5][13] This involves coating microplate wells with purified dsDNA, incubating with diluted mouse serum, and detecting bound antibodies with an HRP-conjugated anti-mouse IgG antibody.[5]

-

Lymphocyte Population Analysis: Spleen and lymph nodes are harvested, and single-cell suspensions are prepared. Flow cytometry is used to analyze different lymphocyte subsets (e.g., CD3+, CD4+, CD8+, B220+) using fluorescently labeled antibodies.[4][11][14][15]

Animal Models in Transplantation Research

MMF's efficacy in preventing allograft rejection has been extensively studied in various animal models of transplantation.[8][16][17]

Rat Renal Transplant Models

The rat renal transplant model is a widely used preclinical model to evaluate the efficacy of immunosuppressive drugs.

| Donor/Recipient Strain | MMF Dose | Route of Administration | Treatment Duration | Key Efficacy Endpoints and Findings |

| Brown Norway to Lewis | 5 mg/kg/day | Oral | Daily post-transplantation | Significantly prolonged graft survival time from 7.1 to 18.5 days.[13] |

| Brown Norway to Lewis | 10 mg/kg/day | Oral | Daily post-transplantation | Significantly prolonged graft survival time to 85.0 days.[13] |

| Brown Norway to Lewis | 15 and 25 mg/kg/day | Oral | Daily post-transplantation | High dosages caused gastrointestinal toxicity and mortality.[13] |

| Not Specified | 20 mg/kg/day | Not specified | Not specified | In a model of moderate preservation injury, MMF showed anti-inflammatory effects without compromising graft function.[12] |

| Not Specified | 20 mg/kg/day | Not specified | Not specified | In a model of severe preservation injury, MMF caused irreversible structural damage and inhibited tubular cell regeneration.[12] |

| Fisher (F344) to Lewis | 20 mg/kg (every other day) | Not specified | Weeks 4 to 20 | In combination with rapamycin, significantly reduced the Banff sum score, indicating prevention of chronic rejection. |

Surgical Procedure:

-

Kidney allografts from a donor strain (e.g., Brown Norway) are transplanted into a recipient strain (e.g., Lewis) using a microsurgical technique. The recipient's native kidneys are typically removed (nephrectomy).[13]

MMF Administration:

-

MMF is administered orally, typically on a daily basis, starting from the day of transplantation.[13]

Assessment of Graft Function and Rejection:

-

Graft Survival: The primary endpoint is often the survival time of the recipient with a functioning graft.[13]

-

Serum Creatinine: Blood samples are collected to measure serum creatinine levels, an indicator of kidney function.[12]

-

Histopathology: Harvested kidney allografts are examined for signs of acute and chronic rejection using the Banff classification system, which scores various features such as tubulitis, interstitial inflammation, and vascular lesions.

-

Pharmacokinetics: Plasma concentrations of the active metabolite, MPA, can be measured using high-performance liquid chromatography (HPLC) to correlate drug exposure with efficacy and toxicity.[12][13]

Conclusion

Animal models are indispensable tools for elucidating the efficacy and mechanisms of action of this compound. Murine lupus models, such as the MRL/lpr and NZB/W F1 strains, have been instrumental in demonstrating the ability of MMF to ameliorate the signs of autoimmune disease, including reducing autoantibody production and preventing renal damage. Similarly, rat renal transplant models have confirmed the potent immunosuppressive effects of MMF in preventing allograft rejection. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of MMF and other novel immunomodulatory agents. A thorough understanding of these preclinical models is crucial for the successful translation of basic research findings into clinical applications.

References

- 1. chondrex.com [chondrex.com]

- 2. signosisinc.com [signosisinc.com]

- 3. Anti-dsDNA Mouse ELISA | BioVendor R&D [biovendor.com]

- 4. Low-dose this compound improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4adi.com [4adi.com]

- 6. Deep Learning-Based Model Significantly Improves Diagnostic Performance for Assessing Renal Histopathology in Lupus Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beneficial effect of the inosine monophosphate dehydrogenase inhibitor this compound on survival and severity of glomerulonephritis in systemic lupus erythematosus (SLE)-prone MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound on severity of nephritis and nitric oxide production in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ameliorates perivascular T lymphocyte inflammation and reduces the double-negative T cell population in SLE-prone MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: suggested guidelines for use in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Mouse Anti-dsDNA (double stranded DNA) antibody ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 15. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Combination therapy of this compound and rapamycin in prevention of chronic renal allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Mycophenolate Mofetil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF) is an ester prodrug of mycophenolic acid (MPA), a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] By inhibiting IMPDH, MPA blocks the de novo pathway of guanine nucleotide synthesis, a critical process for the proliferation of T and B lymphocytes.[1] This lymphocyte-selective mechanism of action has established MMF as a cornerstone immunosuppressive agent in solid organ transplantation to prevent allograft rejection.[1] Furthermore, its potential is being explored in the context of autoimmune diseases.[2] A thorough understanding of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of MMF is crucial for the rational design of clinical studies and the optimization of therapeutic regimens. This technical guide provides a comprehensive overview of the preclinical PK/PD profile of MMF, with a focus on data from various animal models, detailed experimental protocols, and visualization of key pathways.

Pharmacokinetics of this compound in Preclinical Species

This compound is rapidly absorbed and extensively hydrolyzed by esterases in the gut wall, blood, and liver to its active metabolite, mycophenolic acid (MPA). Therefore, pharmacokinetic assessments in preclinical studies primarily focus on the quantification of MPA in biological matrices.

Data Summary

The following tables summarize key pharmacokinetic parameters of MPA following oral administration of MMF in various preclinical species.

Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Rats

| Dose of MMF (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference(s) |

| 5 | Oral | - | 0.25 - 0.5 | 32.7 (Day 7) | - | [3] |

| 10 | Oral | - | 0.25 - 0.5 | 38.6 (Day 7) | - | [3] |

| 15 | Oral | - | 0.25 - 0.5 | 78.8 (Day 7) | - | [3] |

| 8.3 | i.d. | - | < 0.5 | - | 6.41 ± 4.16 | [4] |

| 16.7 | i.d. | - | < 0.5 | - | 4.49 ± 2.20 | [4] |

| 33.3 | i.d. | - | < 0.5 | - | 7.58 ± 3.72 | [4] |

| 50.0 | i.d. | - | < 0.5 | - | 8.18 ± 1.32 | [4] |

| 8.3 | i.v. | - | - | - | 5.17 ± 1.44 | [4] |

| 16.7 | i.v. | - | - | - | 8.89 ± 2.76 | [4] |

| 33.3 | i.v. | - | - | - | 7.94 ± 2.94 | [4] |

| 200 | i.p. | 69.1 (at 7 HALO) | 0.5 | 166.33 (at 7 HALO) | - | [5] |

| 200 | i.p. | 22.7 (at 19 HALO) | 0.5 | 80.27 (at 19 HALO) | - | [5] |

i.d. - intraduodenal; i.v. - intravenous; i.p. - intraperitoneal; HALO - Hours After Light Onset

Table 2: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Dogs

| Dose of MMF (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | t½ (h) | Reference(s) |

| 10 (q12h) | - | - | - | - | [6] |

| 13 | 9.33 ± 7.04 | < 1 | 12.84 ± 6.60 | 5.50 ± 3.80 | |

| 10-15 (q8h) | - | - | - | - | [7] |

Table 3: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Other Species

| Species | Dose of MMF | Cmax (µg/mL) | Tmax (h) | AUC₀-₁₂h (µg·h/mL) | Reference(s) |

| Neonatal Swine | 0.5 g/m²/day | - | - | 22.00 ± 3.32 | |

| Neonatal Swine | 1 g/m²/day | - | - | 57.57 ± 34.30 | |

| Neonatal Swine | 2 g/m²/day | - | - | 140.00 ± 19.70 | |

| Cynomolgus Monkeys | Mean 99.2 mg/kg/day | - | - | - | [8] |

Pharmacodynamics of this compound in Preclinical Models

The primary pharmacodynamic effect of MMF is the inhibition of lymphocyte proliferation. This is a direct consequence of MPA-mediated inhibition of IMPDH, leading to the depletion of guanosine nucleotides essential for DNA synthesis in T and B cells.

Data Summary

Table 4: Preclinical Pharmacodynamic Data for Mycophenolic Acid (MPA)

| Species | Assay | Endpoint | Key Findings | Reference(s) |

| Dog | IMPDH Activity | IC₅₀ | 200 µg/mL | |

| Dog | Lymphocyte Proliferation | IC₅₀ | < 0.04 µg/mL | |

| Dog | T-cell Proliferation | ED₅₀ | 672 ng/mL | [9] |

| Rat | Heart Allograft Rejection | Histologic Severity | Inhibition of lymphocyte proliferation and antigen expression correlated with MMF dose, MPA level, and reduced rejection severity. | |

| Mouse | - | Immunosuppressive Effects | MPA demonstrated powerful lymphocyte-selective immunosuppressive effects. | [1] |

Experimental Protocols

Measurement of Mycophenolic Acid (MPA) in Plasma by HPLC-UV

This protocol outlines a general procedure for the determination of MPA in animal plasma using High-Performance Liquid Chromatography with Ultraviolet detection.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile (containing an internal standard, e.g., fenbufen).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate with phosphoric acid), isocratic or gradient elution. A typical isocratic mobile phase could be a 260:700:40:0.4 (v/v) mixture of acetonitrile, water, 0.5M KH₂PO₄, and phosphoric acid.[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 305 nm.[10]

-

Run Time: Approximately 10-15 minutes.

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of MPA.

-

Process the standards and quality control samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of MPA to the internal standard against the nominal concentration.

-

Determine the concentration of MPA in the unknown samples by interpolation from the calibration curve.

Mitogen-Stimulated Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus, and the inhibitory effect of MPA.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood onto a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer of plasma and platelets.

-

Carefully collect the band of mononuclear cells at the interface.

-

Wash the cells twice with PBS or culture medium by centrifugation at 250 x g for 10 minutes.

-

Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Stimulation

-

Adjust the cell concentration to 1 x 10⁶ cells/mL in complete culture medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom culture plate.

-

Add 50 µL of culture medium containing the desired concentrations of MPA (or vehicle control).

-

Add 50 µL of culture medium containing a mitogen (e.g., phytohemagglutinin (PHA) at 5 µg/mL or concanavalin A (Con A) at 2.5 µg/mL).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

3. Assessment of Proliferation ([³H]-Thymidine Incorporation)

-

18 hours prior to the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.

-

At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters to remove unincorporated [³H]-thymidine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM).

Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay

This assay measures the activity of IMPDH in cell lysates, which is inhibited by MPA.

1. Preparation of Cell Lysate

-

Isolate PBMCs as described in the lymphocyte proliferation assay protocol.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Enzyme Reaction

-

In a 96-well plate, add a defined amount of cell lysate protein to each well.

-

Add a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and varying concentrations of MPA or vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrates: inosine monophosphate (IMP) to a final concentration of 1 mM and nicotinamide adenine dinucleotide (NAD⁺) to a final concentration of 1 mM.

-

Incubate the plate at 37°C for 30-60 minutes.

3. Detection of Product Formation

-

The conversion of IMP to xanthosine monophosphate (XMP) is coupled to the reduction of NAD⁺ to NADH.

-

The rate of NADH formation can be measured spectrophotometrically by the increase in absorbance at 340 nm.

-

Alternatively, the product XMP can be quantified by HPLC.

-

IMPDH activity is expressed as the rate of product formation per unit of protein per unit of time (e.g., nmol/mg/min).

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study of MMF.

Signaling Pathway of Mycophenolic Acid's Immunosuppressive Action

Caption: Mechanism of action of MMF leading to immunosuppression.

Conclusion

This technical guide provides a consolidated resource for understanding the preclinical pharmacokinetics and pharmacodynamics of this compound. The summarized data from various animal models offer a comparative perspective on the disposition and activity of MPA. The detailed experimental protocols serve as a practical foundation for researchers designing and conducting preclinical studies with MMF. The visualized workflow and signaling pathway aim to enhance the comprehension of the experimental process and the drug's mechanism of action. A thorough grasp of these preclinical principles is indispensable for the successful translation of MMF into clinical applications and for the development of novel immunomodulatory therapies.

References

- 1. From mice to man: the preclinical history of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic studies of this compound in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Pharmacodynamics of Immediate- and Modified-Release Mycophenolic Acid Preparations in Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a treatment for presumed idiopathic chronic hepatitis in dogs: Six cases (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment by this compound of advanced graft vascular disease in non-human primate recipients of orthotopic aortic allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Nexus: A Deep Dive into the Structure-Activity Relationship of Mycophenolate Mofetil and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mycophenolate Mofetil (MMF), a cornerstone of immunosuppressive therapy, has significantly improved outcomes for organ transplant recipients and patients with autoimmune diseases. As a prodrug, its efficacy is intrinsically linked to its active metabolite, Mycophenolic Acid (MPA). The therapeutic success of MPA has spurred extensive research into its structural analogs to enhance its pharmacological profile, including potency, selectivity, and safety. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of MMF and its analogs, offering insights into the chemical features governing their biological activity.

The Core Mechanism: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

This compound is the 2-morpholinoethyl ester prodrug of MPA.[1] This esterification enhances the bioavailability of MPA.[2] Once administered, MMF is rapidly hydrolyzed by esterases to yield MPA, the pharmacologically active compound.[1]

MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides.[5] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them primary targets for MPA's cytostatic effects.[6] By depleting the pool of guanosine triphosphate (GTP), MPA effectively halts DNA and RNA synthesis, thereby suppressing both cell-mediated and humoral immune responses.[7] MPA demonstrates a preferential inhibition of the type II isoform of IMPDH, which is upregulated in activated lymphocytes.[6]

Beyond its primary antiproliferative effect, MPA exhibits other immunomodulatory actions. It can induce apoptosis in activated T-lymphocytes and suppress the glycosylation and expression of adhesion molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.[5][6] Furthermore, by depleting guanosine nucleotides, MPA also reduces the levels of tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), leading to decreased production of pro-inflammatory nitric oxide.[5][6]

Structural Activity Relationship (SAR) of Mycophenolic Acid and its Analogs

The intricate structure of Mycophenolic Acid offers several sites for chemical modification, each influencing its biological activity. The core structure consists of a phthalide ring system connected to a C7 hexenoic acid side chain. The SAR of MPA is considered "steep," meaning minor structural alterations can lead to significant changes in inhibitory potency.[8]

Key structural features essential for the potent IMPDH inhibitory activity of MPA include:

-

The Phthalide Ring: The lactone functionality within this ring is crucial for activity.

-

The Phenolic Hydroxyl Group (at C-7): This group is a key interaction point within the IMPDH active site. Esterification or etherification of this group generally leads to a significant decrease or complete loss of activity. However, some modifications can produce prodrugs that release the active MPA in vivo.[9]

-

The Methoxy Group (at C-5): Demethylation of this group can increase hydrophilicity, which may reduce cell permeability and overall activity.[9]

-

The Hexenoic Acid Side Chain: The carboxylic acid group at the terminus of this chain is vital for activity. Esterification of this group, as seen in MMF, creates a prodrug that requires hydrolysis to become active. The double bond's geometry and the methyl group's position on this chain also influence potency.

Modifications of the Carboxylic Acid Group

The free carboxylic acid of the hexenoic acid side chain is a critical determinant of MPA's activity. Esterification of this group, as in MMF, renders the molecule inactive until it is hydrolyzed in vivo.[10] This prodrug strategy significantly improves the oral bioavailability of MPA.[2]

Studies on various ester and amide derivatives have consistently shown that a free carboxylate is necessary for potent IMPDH inhibition. For instance, the glucuronide metabolite of MPA (MPAG), where the phenolic hydroxyl group is conjugated, is pharmacologically inactive.[11]

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-7 position of the phthalide ring is another critical feature for the biological activity of MPA. Its modification generally leads to a significant reduction in IMPDH inhibition.

Modifications of the Phthalide Ring and Side Chain